6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one
Description
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound featuring a cyclobutane ring fused to a brominated indenone moiety. The bromine substituent at the 6' position enhances electronic and steric properties, influencing reactivity and biological interactions. Cyclobutane-containing compounds are prevalent in natural products and pharmaceuticals, often exhibiting anticancer, antibacterial, and anti-inflammatory activities .
Synthesis of such compounds is challenging due to the strain inherent in cyclobutane rings and the need for precise regioselectivity in bromination. Methods like [2+2] photocycloadditions and directed C–H functionalization have been employed for analogous structures . For example, bromination of dihydroindenones using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in halogenated solvents is a common strategy .
Properties
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclobutane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGQOSDVJUHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework combining a cyclobutane ring with an indene moiety. Its molecular formula is , and it possesses notable structural characteristics that contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interactions : Similar compounds have been shown to interact with receptors involved in cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting the synthesis of critical biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Bioavailability : The compound's lipophilicity may enhance its absorption when administered orally. However, solubility issues in aqueous environments could limit its bioavailability.
- Metabolism : Metabolic studies are necessary to determine how the compound is processed in vivo and whether it produces active metabolites that contribute to its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar spirocyclic compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Structural Analogs with Varying Spiro Ring Sizes
The size of the spiro ring significantly impacts stability, reactivity, and bioactivity. Key analogs include:
*Calculated based on molecular formulas from .
- Cyclopropane analog : The smaller ring increases strain, leading to higher reactivity but lower thermal stability. This compound (CAS 1368407-41-3) is used in enantioselective synthesis but is less stable under physiological conditions .
- Cyclohexane analog : The larger ring reduces strain, improving solubility and making it suitable for drug delivery systems. However, decreased ring tension may limit its reactivity in photocycloadditions .
Bromination Patterns and Electronic Effects
The position of bromine substitution alters electronic properties and intermolecular interactions:
- 6-Bromo-3-phenyl-2,3-dihydro-1H-inden-1-one : The phenyl group at position 3 enhances π-π stacking, while bromine at position 6 improves electrophilic substitution kinetics. This compound exhibits cytotoxicity against cancer cell lines .
Q & A
Basic Research Question
- X-ray diffraction : Resolves spirocyclic stereochemistry (e.g., monoclinic C2/c space group with unit cell parameters a = 22.924 Å, b = 7.5051 Å) .
- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) .
- IR spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and cyclobutane ring vibrations (~1000 cm⁻¹) .
How can computational modeling predict the reactivity of this compound in photochemical reactions?
Advanced Research Question
Density functional theory (DFT) calculations optimize transition states for [2+2] cycloadditions. For example, ab initio methods reveal that electron-withdrawing groups (e.g., Br) lower the energy barrier for cyclobutane formation by stabilizing charge-separated intermediates . Key parameters include:
- HOMO-LUMO gaps : Smaller gaps correlate with higher reactivity under UV light.
- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions influencing regioselectivity .
What strategies resolve contradictions in reported biological activity data for spirocyclic analogs?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or stereochemical impurities. Solutions include:
- HPLC-MS purity checks : Ensure >95% enantiomeric excess.
- Standardized assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .
- Meta-analysis : Compare IC₅₀ values across studies using shared reference compounds (e.g., 4-hydroxyindole as an antioxidant control) .
What are the challenges in scaling up the synthesis of this compound?
Basic Research Question
Key challenges include:
- Low yields : Multi-step syntheses (e.g., photocycloaddition followed by bromination) often have cumulative yields <40% .
- Stereochemical control : Scalable catalysts (e.g., Ru-based photocatalysts) improve enantioselectivity but require expensive ligands .
- Purification : Size-exclusion chromatography is preferred for gram-scale isolation .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Advanced Research Question
In vitro assays using human liver microsomes reveal competitive inhibition of CYP3A4 (Ki = 2.3 µM), likely due to bromine-mediated halogen bonding with the heme iron. Methodologies:
- Fluorescence quenching : Monitors substrate displacement.
- Metabolite profiling : LC-MS identifies oxidized derivatives (e.g., 6'-hydroxy analogs) .
What structural analogs of this compound exhibit improved pharmacokinetic properties?
Advanced Research Question
Analog modifications enhance solubility and bioavailability:
- Cyclopropane-fused derivatives : Reduce logP by 0.5 units compared to cyclobutane analogs .
- PEGylation : Increases aqueous solubility (e.g., 6'-Br-spiro-PEG-indenone) .
Comparative
| Analog | logP | Solubility (mg/mL) |
|---|---|---|
| 6'-Bromospiro[cyclobutane] | 3.1 | 0.12 |
| 6'-Br-spiro-PEG-indenone | 2.4 | 1.8 |
How do reaction solvents affect the stability of the cyclobutane ring during synthesis?
Basic Research Question
Polar solvents (e.g., MeOH) stabilize the ring via hydrogen bonding but may hydrolyze labile substituents. Non-polar solvents (e.g., toluene) minimize side reactions but require higher temperatures for reactivity . Stability assays (TGA/DSC) show cyclobutane decomposition >200°C in inert atmospheres .
What in silico tools are recommended for predicting the environmental toxicity of this compound?
Advanced Research Question
Q. Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
